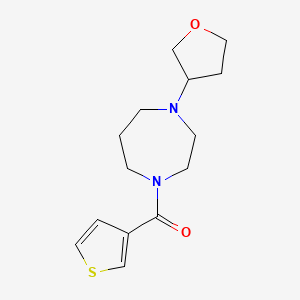
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C14H20N2O2S and its molecular weight is 280.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography Applications
One of the applications of related compounds is in high-performance liquid chromatography (HPLC). A study by Watanabe & Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a precolumn fluorescent labeling reagent for HPLC of amino acids, including proline and hydroxyproline. In their process, they included 1.8% tetrahydrofuran in their mobile phase, demonstrating the use of tetrahydrofuran derivatives in analytical chemistry methods (Watanabe & Imai, 1981).
Anticancer Activity
Compounds with structural similarities to (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone have been studied for their anticancer properties. For example, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells (Kong et al., 2018).
Chemical Synthesis and Rearrangements
In the field of organic synthesis, related compounds have been utilized in creating new chemical structures. Fesenko & Shutalev (2014) developed a novel synthesis of 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the versatility of diazepinone derivatives in chemical transformations (Fesenko & Shutalev, 2014).
Docking and DFT Studies
Shahana & Yardily (2020) conducted docking and density functional theory (DFT) studies on novel compounds including thiophene derivatives. Their work provides insights into the theoretical aspects of these compounds, potentially contributing to the understanding of their biological activities (Shahana & Yardily, 2020).
Photolytic Reactions
Studies on the photochemical reactions of diazotetrahydrofuranones by Nikolaev et al. (2010) highlight the chemical behavior of tetrahydrofuran derivatives under UV irradiation, contributing to the understanding of their stability and reactivity (Nikolaev et al., 2010).
Antimicrobial Evaluation
In the realm of antimicrobial research, Shankar et al. (2016) synthesized novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, showing the potential of such compounds in antimicrobial applications (Shankar et al., 2016).
Propiedades
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(12-3-9-19-11-12)16-5-1-4-15(6-7-16)13-2-8-18-10-13/h3,9,11,13H,1-2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZVUCILJCWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
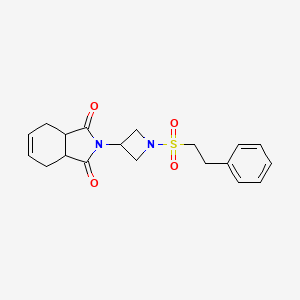
![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)
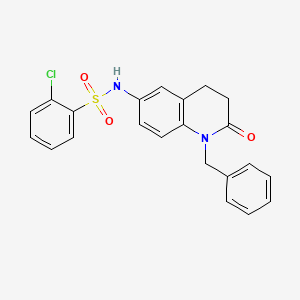
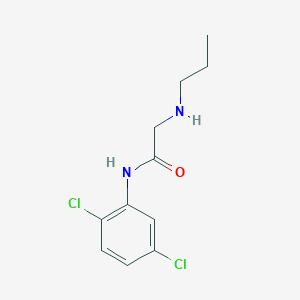
![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)

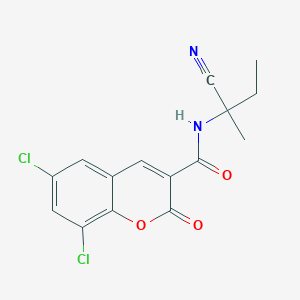
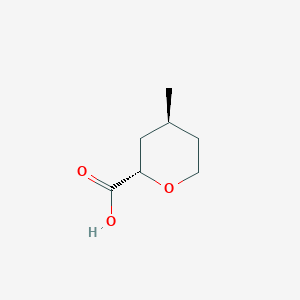
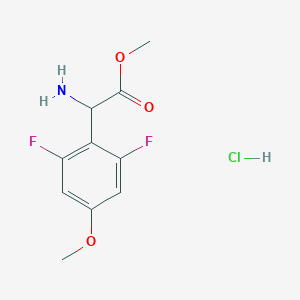
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2449104.png)
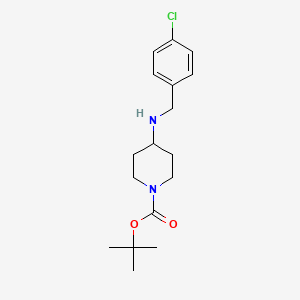
![4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2449107.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2449110.png)
